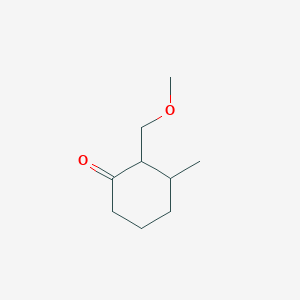

2-Methoxymethyl-3-methylcyclohexan-1-one

描述

Structure

3D Structure

属性

IUPAC Name |

2-(methoxymethyl)-3-methylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-7-4-3-5-9(10)8(7)6-11-2/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEFWPXPDBUJJAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(=O)C1COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00400066 | |

| Record name | 2-Methoxymethyl-3-methylcyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219312-93-3 | |

| Record name | 2-Methoxymethyl-3-methylcyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthetic Methodologies for 2 Methoxymethyl 3 Methylcyclohexan 1 One Scaffolds

Stereoselective Approaches to 2-Methoxymethyl-3-methylcyclohexan-1-one Frameworks

The controlled installation of the methoxymethyl and methyl groups with specific stereochemistry is paramount in the synthesis of this compound. This section explores various stereoselective strategies to achieve this goal.

Chiral Pool Synthesis Utilizing Cyclohexanone (B45756) Derivatives

Chiral pool synthesis leverages readily available, enantiomerically pure natural products as starting materials to impart chirality to the target molecule. escholarship.org Carbohydrates and terpenes are common starting points for the synthesis of functionalized cyclohexanones. nih.govnih.gov

One prominent strategy involves the use of carbohydrates, such as D-glucose or L-glucose, which can be converted into highly functionalized, enantiomerically pure cyclohexanone precursors through reactions like the Ferrier carbocyclization. researchgate.net This reaction transforms hex-5-enopyranosides into substituted cyclohexanones, providing a powerful entry into chiral carbocyclic frameworks. The resulting chiral cyclohexanone can then be further elaborated through stereocontrolled alkylation or other functional group manipulations to introduce the required methyl and methoxymethyl substituents at the C2 and C3 positions. For instance, a chiral cyclohexenone derived from a carbohydrate could undergo a stereoselective conjugate addition of a methyl group, followed by the diastereoselective introduction of a methoxymethyl group at the adjacent position.

Terpenes, such as pulegone or carvone, are another valuable source of chiral starting materials for the synthesis of substituted cyclohexanones. nih.gov These naturally abundant compounds already contain a six-membered ring and one or more stereocenters, which can be used to direct the stereochemical outcome of subsequent reactions. For example, a derivative of (R)-pulegone could be envisioned as a starting material, where the existing methyl group and stereocenter can influence the diastereoselective introduction of the methoxymethyl group at the C2 position.

Asymmetric Catalysis in the Construction of Substituted Cyclohexanones

Asymmetric catalysis offers a powerful alternative to chiral pool synthesis, allowing for the creation of chiral molecules from achiral or racemic starting materials. Organocatalysis, in particular, has emerged as a robust tool for the enantioselective synthesis of substituted cyclohexanones. nih.govrsc.org

A key strategy in this context is the asymmetric Michael addition, where a nucleophile adds to an α,β-unsaturated carbonyl compound in the presence of a chiral catalyst. mdpi.comresearchgate.net For the synthesis of this compound, one could envision a scenario where a nucleophile, such as the enolate of propanal, adds to a suitable α,β-unsaturated ketone in the presence of a chiral amine catalyst. This would establish the stereocenter at the C3 position. Subsequent trapping of the resulting enolate with a methoxymethylating agent would then install the substituent at the C2 position. The diastereoselectivity of this second step would be influenced by the stereochemistry established in the initial Michael addition.

The following table presents representative data for the organocatalytic asymmetric Michael addition of ketones to nitroolefins, a reaction that establishes a 2,3-disubstituted pattern on a carbon chain that could be a precursor to the target cyclohexanone.

| Entry | Ketone | Nitroolefin | Catalyst | Solvent | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) | Yield (%) |

| 1 | Cyclohexanone | (E)-β-Nitrostyrene | (R,R)-DPEN-thiourea | Toluene | >95:5 | 98 | 95 |

| 2 | Cyclopentanone | (E)-β-Nitrostyrene | (R,R)-DPEN-thiourea | Toluene | >95:5 | 99 | 92 |

| 3 | Acetone | (E)-β-Nitrostyrene | (R,R)-DPEN-thiourea | Toluene | - | 96 | 88 |

Data adapted from organocatalytic asymmetric Michael addition reactions of ketones to nitroolefins, which generate a 1,5-dicarbonyl precursor motif relevant to the target structure. researchgate.net

Diastereoselective Transformations Leading to this compound and Analogs

Once a cyclohexanone ring with a pre-existing stereocenter at the C3 position is in hand (e.g., 3-methylcyclohexanone), the stereoselective introduction of the methoxymethyl group at the C2 position becomes the critical step. This can be achieved through diastereoselective alkylation of a pre-formed enolate.

The stereochemical outcome of the alkylation of a 3-substituted cyclohexanone enolate is dependent on the geometry of the enolate (kinetic vs. thermodynamic) and the direction of approach of the electrophile. ubc.ca The deprotonation of 3-methylcyclohexanone can lead to a mixture of two regioisomeric enolates. To achieve regioselectivity, methods for the generation of a specific enolate are required. Once the desired enolate is formed, its reaction with a methoxymethylating agent, such as methoxymethyl chloride, will proceed from the less sterically hindered face of the enolate, leading to the preferential formation of one diastereomer. The conformational bias of the cyclohexanone ring, dictated by the existing methyl group, plays a crucial role in determining the facial selectivity of the alkylation. For instance, the alkylation of the lithium enolate of a conformationally locked 3-methylcyclohexanone derivative would be expected to proceed via axial attack of the electrophile to avoid steric hindrance, leading to a trans relationship between the methyl and the newly introduced methoxymethyl group.

Key Reaction Pathways in the Synthesis of this compound

The construction of the core cyclohexanone ring is a fundamental aspect of the synthesis. This section details key reaction pathways that can be employed to build the six-membered ring with the desired substitution pattern.

Annulation and Cyclization Reactions (e.g., Ferrier Carbocyclization)

As previously mentioned in the context of chiral pool synthesis, the Ferrier carbocyclization is a powerful annulation reaction for the synthesis of chiral cyclohexanones from carbohydrate precursors. researchgate.net This reaction proceeds via the rearrangement of a 6-deoxyhex-5-enopyranoside, typically catalyzed by a mercury(II) salt, to afford a highly functionalized cyclohexanone. The stereocenters present in the starting carbohydrate are transferred to the newly formed carbocycle, providing excellent stereocontrol. Subsequent chemical transformations would be necessary to deoxygenate and introduce the methyl and methoxymethyl groups at the appropriate positions to arrive at the target molecule.

The Robinson annulation is another classic and widely used method for the construction of six-membered rings. wikipedia.orgjk-sci.comlibretexts.org This reaction involves a Michael addition followed by an intramolecular aldol (B89426) condensation to form a cyclohexenone derivative. For the synthesis of a precursor to this compound, one could envision the reaction of a suitably substituted ketone enolate with an α,β-unsaturated ketone. For example, the reaction of the enolate of a 3-methoxy-2-butanone with methyl vinyl ketone could, in principle, lead to a cyclohexenone with the desired substitution pattern after the annulation sequence. The stereochemical outcome of the Robinson annulation can be controlled through the use of chiral catalysts, particularly in the initial Michael addition step.

Michael Addition Strategies for Cyclohexanone Ring Formation

The Michael addition is a versatile C-C bond-forming reaction that can be employed in various ways to construct the cyclohexanone ring. mdpi.comresearchgate.net In one approach, a double Michael addition can be utilized. This strategy involves the reaction of a dinucleophile with a suitable Michael acceptor. For the synthesis of the target molecule, a 1,5-dicarbonyl compound, which is a direct precursor to the cyclohexanone ring via an intramolecular aldol condensation, can be assembled through a Michael addition.

For instance, the conjugate addition of a lithium dimethylcuprate to 3-methyl-2-cyclohexen-1-one would install the methyl group at the C3 position. The resulting enolate could then be trapped with an electrophile to introduce the methoxymethyl group at C2. Alternatively, a tandem Michael-aldol reaction sequence can be designed where the initial Michael addition creates an intermediate that subsequently undergoes an intramolecular aldol cyclization to form the six-membered ring.

The following table illustrates the yields and stereoselectivities of organocatalytic Michael additions that form 2,3-disubstituted cyclohexanone precursors.

| Entry | Michael Donor | Michael Acceptor | Catalyst | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) | Yield (%) |

| 1 | Propanal | (E)-β-Nitrostyrene | (S)-Diphenylprolinol silyl ether | 95:5 | 99 | 85 |

| 2 | Cyclohexanone | (E)-1-Nitro-3-phenylprop-1-ene | Chiral primary amine | 90:10 | 97 | 91 |

| 3 | 4-Oxopentanal | (E)-β-Nitrostyrene | Chiral secondary amine | >99:1 | 98 | 89 |

Data is representative of organocatalytic asymmetric Michael additions that establish the 2,3-disubstituted pattern relevant to the target structure. nih.govresearchgate.net

Highly Selective Reductive Transformations of Cyclohexanones

The stereochemical outcome of the reduction of substituted cyclohexanones, such as the this compound scaffold, is a critical aspect of their synthesis, as it dictates the spatial orientation of the resulting hydroxyl group. The facial selectivity of hydride addition to the carbonyl group is profoundly influenced by the steric and electronic properties of both the substrate and the reducing agent. acs.orgnih.gov Two primary modes of attack are considered: axial and equatorial, leading to the formation of equatorial and axial alcohols, respectively.

The stereoselectivity of these transformations is often governed by a balance of steric approach control and product development control. acs.org Small, unhindered hydride reagents, such as Sodium borohydride (NaBH₄) and Lithium aluminum hydride (LiAlH₄), typically favor axial attack. This trajectory is sterically less hindered and benefits from better orbital overlap in the transition state, leading predominantly to the thermodynamically more stable equatorial alcohol. acs.org

Conversely, bulky hydride reagents, such as Lithium tri-sec-butylborohydride (L-Selectride®) or Potassium tri-sec-butylborohydride (K-Selectride®), encounter significant steric hindrance from axial substituents on the cyclohexanone ring. acs.org This steric repulsion forces the hydride to approach from the more accessible equatorial face, resulting in the formation of the axial alcohol as the major product. The presence of substituents at the C-2 and C-3 positions, as in the target scaffold, further complicates this model, as their relative stereochemistry (cis or trans) will influence the conformational preference of the ring and the accessibility of each face of the carbonyl. In a 2,3-disubstituted cyclohexanone, the substituents can exert significant steric and electronic influence, directing the incoming nucleophile to the less hindered face to yield a specific diastereomer.

| Reagent | Typical Selectivity | Predominant Product | Rationale |

| Sodium borohydride (NaBH₄) | Axial Attack | Equatorial Alcohol | Small size allows approach from the sterically less demanding axial face. |

| Lithium aluminum hydride (LiAlH₄) | Axial Attack | Equatorial Alcohol | Similar to NaBH₄, it is a small hydride source favoring axial delivery. |

| L-Selectride® (LiB(sec-Bu)₃H) | Equatorial Attack | Axial Alcohol | High steric bulk prevents axial approach, forcing equatorial delivery of the hydride. acs.org |

| K-Selectride® (KB(sec-Bu)₃H) | Equatorial Attack | Axial Alcohol | Similar to L-Selectride®, its large steric profile dictates equatorial attack. |

Other Advanced Synthetic Transformations for Introducing 2-Methoxymethyl and 3-Methyl Substituents

The construction of the this compound scaffold requires precise methods for introducing the two distinct substituents at the C-2 and C-3 positions with appropriate regiochemical and stereochemical control. Advanced synthetic strategies beyond simple reductions are often employed to build this specific substitution pattern.

One of the most powerful methods for carbon-carbon bond formation is the conjugate addition (or Michael addition) of organometallic reagents to α,β-unsaturated ketones. youtube.comlibretexts.orgmasterorganicchemistry.com A plausible strategy for the target molecule involves the 1,4-addition of a methyl group to a suitably prepared 2-methoxymethyl-2-cyclohexen-1-one precursor. Organocuprates, such as Lithium dimethylcuprate ((CH₃)₂CuLi), are exceptionally effective for this purpose, as they exhibit a strong preference for conjugate addition over direct (1,2) addition to the carbonyl group. researchgate.netpearson.comic.ac.uk This approach would establish the desired 3-methyl substituent. The subsequent enolate intermediate formed can be trapped to control the stereochemistry at the C-2 and C-3 positions.

Another cornerstone of carbonyl chemistry is the alkylation of enolates . 182.160.97quimicaorganica.org This strategy could be envisioned starting from 3-methylcyclohexanone. Regioselective deprotonation to form the desired enolate is a key challenge, as deprotonation can occur on either side of the carbonyl. ubc.ca The use of a strong, sterically hindered base like Lithium diisopropylamide (LDA) at low temperatures typically favors the formation of the kinetic enolate, which in the case of 3-methylcyclohexanone would be the less substituted enolate. quimicaorganica.orgubc.ca However, to introduce the methoxymethyl group at the C-2 position, formation of the thermodynamic enolate is required. Subsequent alkylation of this enolate with a methoxymethyl halide, such as methoxymethyl chloride (MOM-Cl), would install the desired substituent at the C-2 position. The stereochemical outcome of the alkylation is influenced by the approach of the electrophile to the enolate face, which can be directed by the existing methyl group. ubc.cayoutube.com

A tandem, one-pot approach combining conjugate addition with subsequent enolate alkylation offers an efficient alternative. For instance, the conjugate addition of a methyl group to 2-cyclohexenone generates a specific lithium enolate, which can then be alkylated in situ with methoxymethyl chloride to yield the 2,3-disubstituted product.

| Method | Key Reagents | Intermediate | Key Considerations |

| Conjugate Addition | α,β-Unsaturated cyclohexenone, Organocuprate (e.g., (CH₃)₂CuLi) | Enolate | High regioselectivity for 1,4-addition. libretexts.orgresearchgate.net Stereocontrol can be achieved by trapping the resulting enolate. |

| Enolate Alkylation | 3-Methylcyclohexanone, Strong base (e.g., LDA), Alkylating agent (e.g., MOM-Cl) | Regiochemically defined enolate | Control of enolate regioselectivity (kinetic vs. thermodynamic) is crucial. ubc.calibretexts.org Potential for polyalkylation exists. quimicaorganica.org |

| Tandem Conjugate Addition-Alkylation | 2-Cyclohexenone, Organocuprate, Alkylating agent | Trapped enolate intermediate | Highly efficient one-pot procedure. The initially formed enolate's reactivity and stability are critical. |

Mechanistic Elucidation of Reactions Involving 2 Methoxymethyl 3 Methylcyclohexan 1 One

Mechanistic Insights into Nucleophilic Transformations of 2-Methoxymethyl-3-methylcyclohexan-1-one's Carbonyl Moiety

The carbonyl group is the primary site for nucleophilic attack in this compound. The mechanism of nucleophilic addition is a fundamental process where a nucleophile attacks the electrophilic carbonyl carbon. ncert.nic.in This attack proceeds from a direction approximately perpendicular to the plane of the sp2 hybridized orbitals of the carbonyl carbon, leading to a change in hybridization from sp2 to sp3 and the formation of a tetrahedral alkoxide intermediate. ncert.nic.in This intermediate subsequently captures a proton from the reaction medium to yield the final, electrically neutral alcohol product. ncert.nic.in

The presence of two alkyl substituents in ketones, compared to one in aldehydes, generally reduces the electrophilicity of the carbonyl carbon, making ketones like this compound less reactive than their aldehyde counterparts. ncert.nic.in

Key examples of nucleophilic addition reactions applicable to this ketone include:

Addition of Hydrogen Cyanide (HCN): This reaction, typically catalyzed by a base, involves the attack of the cyanide ion (CN⁻) on the carbonyl carbon to form a cyanohydrin. ncert.nic.in

Addition of Grignard Reagents and Organolithium Compounds: These strong nucleophiles add to the carbonyl group to form tertiary alcohols after acidic workup.

Addition of Ammonia Derivatives: Nucleophiles such as hydroxylamine (B1172632) (H₂NOH) react with the ketone to form an oxime. This reaction is reversible and acid-catalyzed, proceeding through an intermediate that rapidly dehydrates. ncert.nic.in

A general model for nucleophilic addition to cyclohexanones suggests that the stereochemistry is influenced by two main factors: steric hindrance, which favors equatorial attack, and electronic effects, which can favor axial attack. researchgate.net The donation of electrons from the cyclohexanone's σ bonds into the forming σ* orbital of the transition state can stabilize the axial approach. researchgate.net The specific substituents on the ring, like the methoxymethyl and methyl groups, play a critical role in determining the preferred trajectory of the incoming nucleophile.

Stereochemical Determinants in Reactions Involving this compound

The stereochemical outcome of reactions involving this compound is dictated by the pre-existing stereocenters at the C2 and C3 positions. These chiral centers create a diastereotopic environment around the carbonyl group and the α-carbons, influencing the facial selectivity of both nucleophilic and electrophilic attacks.

In nucleophilic additions to the carbonyl group, the approach of the nucleophile is governed by established stereochemical models such as the Felkin-Anh model. The model predicts the stereochemical outcome by considering the steric hindrance of the substituents on the adjacent chiral center. For this compound, the large methoxymethyl group at C2 and the methyl group at C3 will direct the incoming nucleophile to the less sterically hindered face of the carbonyl. Research on related sulfur-substituted cyclohexanone (B45756) acetals has shown that C2 substituents exert a powerful influence on the stereoselectivity of nucleophilic reactions, often leading to high trans selectivity, which supports the principles of Felkin-Anh control. nih.gov

The stereochemistry of enolate formation and subsequent alkylation is also a critical aspect. The formation of either the kinetic or thermodynamic enolate is influenced by the substituents. Deprotonation of unsymmetrical ketones like 2-methylcyclohexanone (B44802) with a bulky base like lithium diisopropylamide (LDA) typically yields the less substituted (kinetic) enolate. utexas.edumasterorganicchemistry.com In the case of this compound, the methoxymethyl group at C2 would likely direct deprotonation towards the C6 position to form the kinetic enolate, avoiding the more substituted C2 position. The subsequent alkylation of such conformationally rigid cyclohexanone enolates tends to occur via axial attack, leading to the formation of a specific diastereomer. ubc.ca

| Reaction Type | Controlling Factors | Predicted Outcome for this compound | Relevant Model/Principle |

|---|---|---|---|

| Nucleophilic Addition to C=O | Steric hindrance from C2 and C3 substituents. | Attack from the less hindered face, leading to a specific diastereomer of the alcohol. | Felkin-Anh Model nih.gov |

| Enolate Alkylation (Kinetic) | Bulky base favors deprotonation at the less substituted α-carbon (C6). | Formation of the C6-enolate, followed by axial alkylation. ubc.ca | Kinetic vs. Thermodynamic Control masterorganicchemistry.com |

Electrophilic Reactions and Substitution Pathways on the Cyclohexanone Ring

While the carbonyl carbon is electron-deficient, the α-carbons (C2 and C6) can act as nucleophiles after being deprotonated to form an enol or enolate intermediate. masterorganicchemistry.com These enolates are key intermediates in electrophilic substitution reactions at the α-position, such as alkylation and halogenation. masterorganicchemistry.com

The mechanism for electrophilic substitution involves two main steps:

Enolate Formation: A base removes a proton from one of the α-carbons. For this compound, two regioisomeric enolates can be formed: the Δ¹,²-enolate (at the C2 position) and the Δ¹,⁶-enolate (at the C6 position). The choice of base and reaction conditions determines which enolate is formed preferentially. researchgate.net Strong, sterically hindered bases like LDA at low temperatures favor the formation of the kinetic enolate (typically the less substituted one, Δ¹,⁶), while weaker bases and higher temperatures allow for equilibration to the more stable, thermodynamic enolate (typically the more substituted one, Δ¹,²). masterorganicchemistry.comresearchgate.net

Attack by Electrophile: The nucleophilic α-carbon of the enolate attacks an electrophile (e.g., an alkyl halide). masterorganicchemistry.com

For this compound, the regioselectivity of enolate formation is complex. The presence of the methoxymethyl group at C2 introduces significant steric bulk and electronic effects. Formation of the thermodynamic Δ¹,²-enolate would be sterically hindered. Therefore, kinetic deprotonation at the C6 position is the more likely pathway. ubc.ca Studies on enamines of substituted cyclohexanones, which are analogous to enolates, show that the bulky substituents direct the attack of an electrophile to the opposite face of the ring system, often resulting in the trans product as the major isomer. youtube.com

| Condition | Base | Favored Enolate | Mechanism | Reference |

|---|---|---|---|---|

| Kinetic Control | LDA, low temperature | Less substituted (e.g., Δ¹,⁶) | Fast, irreversible deprotonation of the most accessible proton. | researchgate.net, masterorganicchemistry.com |

| Thermodynamic Control | NaOR, high temperature | More substituted (e.g., Δ¹,²) | Equilibration to the most stable enolate. | masterorganicchemistry.com |

Rearrangement Reactions of this compound Systems

The cyclohexanone framework can undergo various rearrangement reactions, often catalyzed by acids or bases. These reactions can lead to changes in ring size or the migration of substituents.

Favorskii Rearrangement: While typically associated with α-haloketones, this base-catalyzed rearrangement could be relevant if a halogen were introduced at the C2 or C6 position. The mechanism involves the formation of a cyclopropanone (B1606653) intermediate, followed by nucleophilic ring-opening to yield a carboxylic acid derivative with a rearranged carbon skeleton.

Beckmann Rearrangement: The oxime derived from this compound can undergo a Beckmann rearrangement upon treatment with acid. masterorganicchemistry.com This reaction involves the migration of the group anti-periplanar to the oxime's hydroxyl group to the nitrogen atom, with the simultaneous loss of water. masterorganicchemistry.comscirp.orgunive.it This process converts the cyclic ketone into a lactam (a cyclic amide), effectively inserting a nitrogen atom into the ring. The choice of which group migrates (the C2 or C6 carbon) is determined by the stereochemistry of the oxime.

researchgate.nettandfonline.com-Wittig Rearrangement: Asymmetric researchgate.nettandfonline.com-Wittig rearrangements have been studied for cyclohexanone derivatives containing an allyloxy group. researchgate.net If the methoxymethyl group were replaced by an allyloxymethyl group, this type of rearrangement could be induced, leading to the formation of an α-hydroxy ketone with high stereocontrol. researchgate.net

Acid-Catalyzed Rearrangements: Acid treatment of cyclohexanone systems can promote various rearrangements. For instance, acid-catalyzed rearrangement of enol esters derived from cyclohexanones can proceed with either retention or inversion of configuration depending on the acid strength. organic-chemistry.org Similar principles could apply to derivatives of this compound, potentially leading to epimerization or more complex skeletal reorganizations.

Concerted and Pericyclic Reactions Relevant to Cyclohexanone Derivatives

Pericyclic reactions are concerted processes that occur through a cyclic transition state and are highly stereospecific. msu.edulibretexts.org While this compound itself is saturated, its derivatives, particularly unsaturated ones like corresponding cyclohexenones, can participate in these reactions.

Diels-Alder Reaction ([4+2] Cycloaddition): A cyclohexenone derivative of the title compound could act as a dienophile in a Diels-Alder reaction. scribd.com This reaction involves the combination of a conjugated diene with a dienophile to form a new six-membered ring. libretexts.org The reaction is thermally allowed and proceeds in a concerted, stereospecific manner. boku.ac.at

Electrocyclic Reactions: The conjugated system of a cyclohexenone can undergo electrocyclic ring-opening or ring-closing reactions, typically under thermal or photochemical conditions. msu.edu For example, the thermal ring closure of a conjugated triene can form a cyclohexadiene ring, a reaction governed by the principles of orbital symmetry (Woodward-Hoffmann rules). boku.ac.at The reverse reaction, an electrocyclic ring-opening, can also occur. msu.edu

Sigmatropic Rearrangements: These are concerted reactions involving the migration of a σ-bond across a π-system. libretexts.orgboku.ac.at A researchgate.netresearchgate.net-sigmatropic rearrangement, such as the Claisen rearrangement, could be relevant for an allyl ether derivative of the corresponding cyclohexenol. This would involve the concerted reorganization of bonds to form a new C-C bond. acs.org

These reactions are governed by the Woodward-Hoffmann rules, which predict the stereochemical outcome based on the number of electrons involved and whether the reaction is promoted by heat or light. libretexts.orglibretexts.org

Advanced Stereochemical Investigations and Control in 2 Methoxymethyl 3 Methylcyclohexan 1 One Systems

Absolute Configuration Determination and Stereoisomeric Relationships in 2-Methoxymethyl-3-methylcyclohexan-1-one

This compound possesses two chiral centers at the C2 and C3 positions. This results in the potential for four stereoisomers, existing as two pairs of enantiomers. The specific spatial arrangement of the methoxymethyl and methyl groups relative to each other and the cyclohexanone (B45756) ring defines the absolute configuration of each stereoisomer, designated by the Cahn-Ingold-Prelog (R/S) notation. For instance, one specific stereoisomer is (2R,3S)-2-(methoxymethyl)-3-methylcyclohexan-1-one. nih.gov

The relationship between the substituents on the ring can be described as either cis or trans. In the cis isomer, the methoxymethyl and methyl groups are on the same face of the cyclohexane (B81311) ring, while in the trans isomer, they are on opposite faces. Each of these diastereomers (cis and trans) exists as a pair of enantiomers. The determination of the absolute configuration of these isomers is crucial and can be achieved through various spectroscopic and chiroptical techniques, such as X-ray crystallography of a suitable crystalline derivative or by correlation with compounds of known stereochemistry. nih.govstackexchange.com

The number of possible stereoisomers for a given compound can be determined by the 2^n rule, where 'n' is the number of chiral centers. vaia.com For this compound, with two chiral centers, there are 2^2 = 4 possible stereoisomers. vaia.com

Table 1: Possible Stereoisomers of this compound

| Stereoisomer | C2 Configuration | C3 Configuration | Relationship |

|---|---|---|---|

| 1 | R | R | Enantiomer of (S,S) |

| 2 | S | S | Enantiomer of (R,R) |

| 3 | R | S | Enantiomer of (S,R) |

These stereoisomers can be further classified as diastereomers. For example, the (R,R) isomer is a diastereomer of the (R,S) and (S,R) isomers.

Conformational Analysis of Substituted Cyclohexanones Including this compound

Substituted cyclohexanones, like this compound, exist predominantly in a chair conformation to minimize angle and torsional strain. The substituents on the ring can occupy either axial or equatorial positions, and the equilibrium between the two possible chair conformations is a key determinant of the molecule's reactivity. openochem.org

For monosubstituted cyclohexanes, the substituent generally prefers the equatorial position to avoid steric strain from 1,3-diaxial interactions. libretexts.orglibretexts.org In disubstituted cyclohexanes, the conformational preference is more complex and depends on the relative positions and steric bulk of the substituents. libretexts.orglibretexts.org For a trans-1,2-disubstituted cyclohexane, the two substituents can be either both axial (diaxial) or both equatorial (diequatorial). The diequatorial conformation is generally more stable. libretexts.orglibretexts.org For a cis-1,2-disubstituted cyclohexane, one substituent is axial and the other is equatorial.

In the case of this compound, the conformational equilibrium will be influenced by the steric demands of both the methyl and methoxymethyl groups. The methoxymethyl group is larger than the methyl group. In the trans isomer, the diequatorial conformation would be significantly favored. In the cis isomer, there will be an equilibrium between two chair conformations, with the conformation placing the larger methoxymethyl group in the equatorial position being the more stable one. libretexts.orglibretexts.org The presence of the carbonyl group also influences the ring's conformation, slightly flattening the ring at the C1 position.

Table 2: Factors Influencing Conformational Stability in Substituted Cyclohexanones

| Interaction | Description | Effect on Stability |

|---|---|---|

| 1,3-Diaxial Interaction | Steric repulsion between an axial substituent and axial hydrogens on C3 and C5 (relative to the substituent at C1). | Destabilizing |

| Gauche Interaction | Steric interaction between substituents on adjacent carbons. | Moderately destabilizing |

The relative energies of the different conformers can be determined experimentally using techniques like NMR spectroscopy or computationally through molecular mechanics and quantum chemical calculations. researchgate.net

Strategies for Enantioselective and Diastereoselective Control in this compound Synthesis

The synthesis of a specific stereoisomer of this compound requires precise control over the formation of the two chiral centers. Several strategies have been developed for the enantioselective and diastereoselective synthesis of substituted cyclohexanones. beilstein-journals.orgnih.gov

Substrate-controlled methods utilize the existing chirality in a starting material to direct the stereochemical outcome of a reaction. For instance, a cascade inter–intramolecular double Michael addition can be employed to synthesize highly functionalized cyclohexanones with a high degree of diastereoselectivity. beilstein-journals.orgnih.gov In this approach, the initial Michael addition creates a new stereocenter, which then influences the stereochemistry of the subsequent intramolecular cyclization. The inherent stereochemistry of the substrate dictates the facial selectivity of the reactions.

A chiral auxiliary is a chiral molecule that is temporarily attached to a substrate to direct a stereoselective reaction. wikipedia.orgresearchgate.net After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.orgyoutube.com This is a powerful and widely used strategy in asymmetric synthesis. researchgate.net

For the synthesis of a substituted cyclohexanone, a chiral auxiliary could be attached to a precursor molecule. For example, an achiral enolate can be alkylated in the presence of a chiral auxiliary, leading to the formation of a new stereocenter with high diastereoselectivity. Subsequent reactions to form the cyclohexanone ring would then be influenced by this newly created stereocenter. Common chiral auxiliaries include Evans oxazolidinones and pseudoephedrine derivatives. wikipedia.orgnih.gov

Table 3: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Application | Reference |

|---|---|---|

| Evans Oxazolidinones | Asymmetric alkylations, aldol (B89426) reactions | researchgate.net |

| Pseudoephedrine/Pseudoephenamine | Asymmetric alkylations | nih.gov |

| Camphorsultam | Various asymmetric transformations | wikipedia.org |

Catalytic asymmetric synthesis is a highly efficient method for preparing enantiomerically pure compounds, where a small amount of a chiral catalyst is used to generate a large amount of a chiral product. mdpi.com This approach is often preferred over the use of chiral auxiliaries as it is more atom-economical.

For the synthesis of this compound, a catalytic asymmetric Michael addition could be a key step. For example, the conjugate addition of a methyl group equivalent to a 2-methoxymethyl-substituted cyclohexenone, catalyzed by a chiral metal complex or an organocatalyst, could establish the stereocenter at C3 with high enantioselectivity. documentsdelivered.com Subsequent manipulation of the resulting enolate could then introduce the substituent at C2. Organocatalytic methods, using small chiral organic molecules as catalysts, have emerged as a powerful tool for various asymmetric transformations, including the synthesis of chiral cyclohexanones. mdpi.com

Influence of Stereoelectronic Effects on the Reactivity and Selectivity of this compound

Stereoelectronic effects are the result of the spatial arrangement of orbitals and their influence on the stability and reactivity of a molecule. wikipedia.org These effects are distinct from purely steric or electronic effects and arise from interactions between filled and empty orbitals. wikipedia.orgimperial.ac.uk

In the context of this compound, stereoelectronic effects can play a significant role in its reactivity, particularly in reactions involving the carbonyl group. The approach of a nucleophile to the carbonyl carbon can be influenced by the orientation of adjacent sigma bonds. The Cieplak model, for instance, suggests that nucleophilic attack occurs preferentially from the face anti-periplanar to the best sigma-donor orbital. pitt.edu

The presence of the electronegative oxygen atom in the methoxymethyl group at the C2 position can also exert a stereoelectronic influence. The alignment of the C-O bond in the methoxymethyl group relative to the pi-system of the carbonyl group can affect the electron density at the carbonyl carbon and influence the facial selectivity of nucleophilic attack. This is related to the concept of the anomeric effect, which describes the stabilization of a conformation due to the interaction of a lone pair on an oxygen atom with an adjacent anti-bonding sigma orbital. pitt.eduresearchgate.net These subtle orbital interactions can have a profound impact on the diastereoselectivity of reactions such as hydride reductions or additions of organometallic reagents to the carbonyl group. pitt.edu

Advanced Spectroscopic and Crystallographic Elucidation for 2 Methoxymethyl 3 Methylcyclohexan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopic Approaches for Unraveling the Structure and Conformation of 2-Methoxymethyl-3-methylcyclohexan-1-one

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments can provide a complete picture of atom connectivity, conformation, and stereochemistry.

High-resolution ¹H NMR spectroscopy provides detailed information about the chemical environment, number, and connectivity of protons in a molecule. For this compound, the spectrum would reveal distinct signals for each unique proton. The expected chemical shifts (δ) are influenced by the electron-withdrawing carbonyl group, the ether linkage, and the alkyl substituents.

The cyclohexane (B81311) ring typically adopts a chair conformation, leading to chemically distinct axial and equatorial protons. The protons on the carbon adjacent to the carbonyl group (C6) are expected to be diastereotopic and would appear as separate multiplets in the range of δ 2.0-2.5 ppm. The proton at C2, being alpha to the carbonyl and attached to the carbon bearing the methoxymethyl group, would likely resonate around δ 2.5-3.0 ppm. The protons of the methoxymethyl group would show two characteristic signals: a singlet for the methoxy (B1213986) (-OCH₃) protons around δ 3.3-3.4 ppm and two diastereotopic protons of the -CH₂O- group, likely appearing as a pair of doublets (an AB quartet) between δ 3.4-3.8 ppm. The methyl group at C3 would produce a doublet near δ 1.0 ppm, coupled to the proton at C3.

Expected ¹H NMR Data Table for this compound Note: These are predicted values. Actual chemical shifts and coupling constants can vary based on solvent and stereochemistry.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -CH(CH₃)- | 1.8 - 2.2 | m | - |

| -CH(CH₂OCH₃)- | 2.5 - 3.0 | m | - |

| Ring -CH₂- | 1.5 - 2.5 | m | - |

| -CH₂OCH₃ | 3.4 - 3.8 | ABq or m | ~10-12 (geminal) |

| -OCH₃ | 3.3 - 3.4 | s | - |

| -CH₃ | ~1.0 | d | ~7 |

¹³C NMR Spectroscopy for Carbon Skeleton Elucidation

¹³C NMR spectroscopy maps the carbon framework of a molecule. Each unique carbon atom gives a distinct signal. For this compound, nine distinct signals would be expected. The most downfield signal, typically in the range of δ 208-215 ppm, corresponds to the carbonyl carbon (C1) youtube.com. The carbon of the methoxymethyl group (-CH₂O-) would resonate around δ 70-75 ppm, while the methoxy carbon (-OCH₃) would appear near δ 59-60 ppm. The carbons of the cyclohexane ring would have shifts between δ 20-50 ppm, with C2 and C6, being alpha to the carbonyl, appearing more downfield than the others youtube.com. The methyl carbon would be the most upfield signal, around δ 15-20 ppm.

Expected ¹³C NMR Data Table for this compound Note: These are predicted values based on analogous structures.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (C=O) | 208 - 215 |

| C2 (-CH(CH₂OCH₃)-) | 45 - 55 |

| C3 (-CH(CH₃)-) | 30 - 40 |

| C4, C5 (Ring -CH₂-) | 20 - 30 |

| C6 (Ring -CH₂- α to C=O) | 40 - 45 |

| -CH₂OCH₃ | 70 - 75 |

| -OCH₃ | 59 - 60 |

| -CH₃ | 15 - 20 |

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

Two-dimensional NMR experiments are indispensable for assembling the complete molecular structure and determining its stereochemistry.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between adjacent protons on the cyclohexane ring, for example, between the C6 protons and the C5 protons. It would also crucially show a correlation between the C3 proton and the protons of the C3-methyl group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. This technique would definitively link each proton signal to its corresponding carbon signal from the ¹³C NMR spectrum, confirming the assignments made in the 1D spectra. For instance, the singlet at ~δ 3.3 ppm would correlate with the carbon signal at ~δ 59 ppm, confirming the -OCH₃ group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is the primary NMR method for determining the relative stereochemistry of the substituents. For example, if the methoxymethyl group at C2 and the methyl group at C3 are cis to each other, a NOESY cross-peak would be expected between the C2-proton and the C3-methyl protons (if they are on the same face of the ring). The absence of such a correlation would suggest a trans relationship. It also helps to distinguish between axial and equatorial protons through their 1,3-diaxial interactions youtube.com.

Mass Spectrometric Techniques for Mechanistic Elucidation and Reactive Intermediate Identification in this compound Transformations

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound and offers insights into its structure through analysis of fragmentation patterns. For this compound (C₉H₁₆O₂, MW = 156.22 g/mol ), high-resolution mass spectrometry (HRMS) would confirm the molecular formula by providing a highly accurate mass measurement.

Under electron ionization (EI), the molecule would undergo characteristic fragmentation. Key fragmentation pathways for cyclic ketones include alpha-cleavage, where the bond between C1 and C2 or C1 and C6 breaks.

Alpha-Cleavage: Cleavage of the C1-C2 bond would be a prominent pathway, influenced by the substituents.

Loss of Substituents: Fragmentation would also likely involve the loss of the substituents. A peak corresponding to the loss of the methoxymethyl radical (•CH₂OCH₃, 45 Da) would be expected, leading to an ion at m/z 111. Loss of the methoxy group (•OCH₃, 31 Da) to give an ion at m/z 125 is also plausible.

McLafferty Rearrangement: A McLafferty-type rearrangement could occur if the stereochemistry allows for a gamma-hydrogen to be accessible to the carbonyl oxygen, leading to the elimination of a neutral alkene.

Electrospray ionization (ESI-MS) is a softer ionization technique that is particularly useful for monitoring chemical transformations in solution. It can detect charged intermediates in reactions involving the ketone, such as enolates or protonated species, providing mechanistic insights into its reactivity. asianpubs.org

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Identity |

| 156 | Molecular Ion [M]⁺ |

| 125 | [M - OCH₃]⁺ |

| 111 | [M - CH₂OCH₃]⁺ |

| 83 | Result of ring cleavage |

| 55 | Result of ring cleavage |

| 45 | [CH₂OCH₃]⁺ |

X-ray Crystallographic Analysis for Definitive Stereochemical Assignment and Conformational Preferences of this compound

Single-crystal X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and absolute stereochemistry. wikipedia.org To perform this analysis, a suitable single crystal of this compound would need to be grown.

The analysis would be expected to reveal the following:

Conformation: The cyclohexanone (B45756) ring would almost certainly adopt a chair conformation to minimize steric and torsional strain. acs.org

Substituent Positions: The analysis would definitively show whether the methoxymethyl and methyl substituents occupy axial or equatorial positions. Conformational analysis of substituted cyclohexanes suggests that bulky groups prefer the less sterically hindered equatorial position to avoid 1,3-diaxial interactions. youtube.com Therefore, it is highly probable that in the most stable conformer, both the methoxymethyl and methyl groups would reside in equatorial or pseudo-equatorial positions.

Stereochemistry: The crystal structure would confirm the relative stereochemistry (cis or trans) of the two substituents at C2 and C3.

Intermolecular Interactions: The packing of the molecules in the crystal lattice would be revealed, highlighting any significant intermolecular forces such as C-H···O hydrogen bonds involving the carbonyl or ether oxygens.

While no published crystal structure for this specific molecule is currently available, data for other polysubstituted cyclohexanones confirms the power of this technique to resolve complex stereochemical and conformational questions. researchgate.netrsc.orgresearchgate.net

Complementary Advanced Spectroscopic Methods for Probing the Reactivity of this compound (e.g., FT-IR, Raman Spectroscopy, Synchrotron-based techniques)

Other spectroscopic methods provide complementary information about the molecule's functional groups and bonding.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is excellent for identifying functional groups. The most prominent and characteristic absorption for this compound would be the strong carbonyl (C=O) stretching vibration, expected in the region of 1710-1720 cm⁻¹. nist.govresearchgate.net This is typical for a six-membered ring ketone. Other key absorptions would include C-H stretching vibrations for the alkyl and methoxy groups just below 3000 cm⁻¹, and a distinct C-O-C stretching vibration for the ether linkage around 1100-1150 cm⁻¹. spectroscopyonline.com

Raman Spectroscopy: Raman spectroscopy also probes molecular vibrations but is governed by different selection rules than IR spectroscopy. It is particularly sensitive to non-polar bonds. For this molecule, the C=O stretch would also be visible, though likely weaker than in the IR spectrum. The various C-C and C-H vibrations of the aliphatic ring and substituents would be clearly observable. The combination of IR and Raman spectra provides a more complete vibrational profile of the molecule.

Synchrotron-based Techniques: For highly detailed analysis, especially of solid-state properties or during reactions, synchrotron-based methods like synchrotron X-ray diffraction could be employed. These techniques offer exceptionally high resolution and intensity, allowing for the study of very small crystals or for time-resolved experiments to monitor structural changes during a chemical transformation.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Cyclohexanone |

| 1,2-cyclohexanedione |

Computational and Theoretical Studies on 2 Methoxymethyl 3 Methylcyclohexan 1 One and Its Transformations

Transition State Modeling and Reaction Pathway Elucidation for Cyclohexanone (B45756) Transformations

Understanding how 2-Methoxymethyl-3-methylcyclohexan-1-one transforms chemically requires identifying the reaction pathways and the associated transition states (TS). Computational modeling is a key method for elucidating these complex mechanisms. rsc.org For cyclohexanone derivatives, important reactions include enolization, aldol (B89426) additions, and reductions.

Transition state theory allows for the calculation of reaction rates from the energetic barrier (activation energy) of the transition state structure. Computational methods can locate these TS structures on the potential energy surface, which correspond to saddle points connecting reactants and products. For instance, in a base-catalyzed aldol reaction, DFT can model the deprotonation of an α-carbon to form an enolate, followed by its nucleophilic attack on an aldehyde. researchgate.net The calculations can distinguish between different possible pathways, such as those leading to various stereoisomers, by comparing the activation energies of the respective transition states. wiley-vch.de

A study on the Robinson annulation, which involves a Michael addition followed by an intramolecular aldol condensation, utilized DFT calculations to map out the eight elementary steps for the reaction of cyclohexanone with methyl vinyl ketone. researchgate.net Similarly, kinetic modeling of cyclohexane (B81311) autoignition used transition state models to derive temperature-dependent rate constants for key reactions. acs.org This approach can be applied to predict the reactivity of the carbonyl group and the α-carbons in this compound under various conditions.

Table 2: Calculated Activation Energies for Representative Cyclohexanone Reactions

| Reaction | Catalyst/Conditions | Computational Method | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|

| Robinson Annulation (Michael Addition Step) | Base-catalyzed (OH⁻) | DFT | ~15-20 |

| Aldol Addition | Lithium enolate | DFT | ~5-10 |

| Cyclohexyl + O₂ | High Temperature | Ab initio | Varies with pathway |

Note: Values are approximate and depend heavily on the specific reactants, catalyst, solvent, and level of theory used in the calculation.

Prediction of Stereoselectivity through Computational Approaches

The presence of two stereocenters in this compound means that its reactions can lead to multiple diastereomeric products. Predicting and controlling this stereoselectivity is a major challenge in organic synthesis. Computational chemistry provides a powerful tool for rationalizing and predicting the stereochemical outcomes of such reactions. rsc.org

The stereoselectivity of a reaction is determined by the relative energy barriers of the competing transition states that lead to different stereoisomers. By calculating the Gibbs free energies of all possible diastereomeric transition states, one can predict the major product. For example, in the aldol reaction of a cyclohexanone enolate with an aldehyde, the reaction can proceed through various chair-like or boat-like transition states. wiley-vch.de The substituents on the cyclohexanone ring will preferentially occupy positions that minimize steric hindrance, and these preferences dictate the facial selectivity of the enolate attack.

Studies on the aldol addition of cyclohexanone lithium enolate to aromatic aldehydes have shown that the reaction is highly threo-selective under kinetic control. lookchem.com Computational models can rationalize this preference by analyzing the transition state structures. Similarly, for complex cascade reactions that form highly substituted cyclohexanones, computational analysis can help confirm the relative stereochemistry of the products. beilstein-journals.org The development of chiral organocatalysts for stereoselective reactions also benefits from computational predictions, which can help elucidate the origin of enantioselectivity. acs.org

Table 3: Example of Predicted vs. Experimental Stereoselectivity in a Cyclohexanone Aldol Reaction

| Reactants | Conditions | Predicted Ratio (threo:erythro) | Experimental Ratio (threo:erythro) |

|---|

Note: The predicted ratio is based on the calculated energy difference between the diastereomeric transition states (ΔΔG‡) using DFT.

Molecular Dynamics Simulations for Characterizing the Conformational Dynamics of this compound

While quantum mechanics calculations are excellent for determining static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of the conformational landscape and the characterization of molecular flexibility. mdpi.com

For a flexible molecule like this compound, MD simulations can model the dynamic equilibrium between different conformers. This includes the characteristic chair-boat-chair ring flips of the cyclohexane core and the rotation of the methoxymethyl and methyl substituents. nih.gov Such simulations can reveal the preferred conformations in different environments (e.g., in vacuum vs. in an aqueous solution) and the timescales of conformational changes. rsc.org

The simulations rely on a force field, which is a set of empirical energy functions and parameters that describe the potential energy of the molecular system. Common force fields for organic molecules include GAFF, AMBER, and CHARMM. mdpi.comnih.gov By simulating the molecule for nanoseconds or longer, one can generate a trajectory that provides a statistical picture of the accessible conformations and their relative populations. aip.org This information is crucial for understanding how the molecule's shape influences its reactivity and interactions with other molecules, such as enzymes or catalysts. researchgate.net

Table 4: Common Parameters for MD Simulations of Organic Molecules

| Parameter | Description | Typical Settings |

|---|---|---|

| Force Field | Set of equations and parameters to calculate the potential energy of the system. | GAFF, OPLS, CHARMM mdpi.com |

| Ensemble | Statistical mechanics ensemble defining the thermodynamic state. | NVT (constant Number of particles, Volume, Temperature), NPT (constant Number of particles, Pressure, Temperature) nih.gov |

| Time Step | The interval between successive evaluations of forces and positions. | 1-2 femtoseconds (fs) |

| Simulation Length | Total duration of the simulation. | Nanoseconds (ns) to microseconds (µs) |

| Solvent | Explicit or implicit model of the solvent. | Explicit (e.g., TIP3P water) or Implicit (e.g., GBSA) |

Machine Learning Applications in Predicting Reaction Outcomes for Cyclohexanone Derivatives

The intersection of computational chemistry and artificial intelligence has led to the development of machine learning (ML) models capable of predicting the outcomes of chemical reactions with remarkable speed and accuracy. acs.orgeurekalert.org These models are trained on large datasets of known reactions, learning complex relationships between reactants, reagents, and products. mit.eduacs.org

For reactions involving cyclohexanone derivatives, ML can be applied to several predictive tasks. One key application is predicting the major product of a reaction. acs.org By representing molecules as fingerprints or graphs and using algorithms like neural networks, models can learn the rules of chemical reactivity from vast reaction databases. mit.edu Another application is the prediction of reaction yields or stereoselectivity. nih.govresearchgate.netnih.govarxiv.org By training on datasets from high-throughput experimentation, ML models can predict the yield of a reaction under specific conditions (catalyst, solvent, temperature) or the enantiomeric excess of a stereoselective transformation. researchgate.netucla.educhemrxiv.orgunibe.ch

These predictive tools can significantly accelerate the discovery and optimization of synthetic routes. researchgate.net For a target molecule like a substituted cyclohexanone, a chemist could use an ML model to screen a wide range of potential starting materials and reaction conditions in silico, identifying the most promising pathways before undertaking experimental work. nih.gov While direct applications to this compound are not yet published, the general success of these methods for complex organic transformations indicates their high potential for this class of compounds. chemrxiv.org

Table 5: Machine Learning Models for Predicting Reaction Outcomes

| Model Type | Input Features | Predicted Outcome | Example Application |

|---|---|---|---|

| Neural Network | Reaction SMILES, Molecular Fingerprints | Major Product, Reaction Conditions mit.edunih.gov | Predicting products from patent literature data. acs.org |

| Random Forest | DFT-derived descriptors, Structural features | Reaction Yield, Enantioselectivity nih.gov | Predicting enantioselectivity in asymmetric catalysis. researchgate.net |

| LASSO Regression | Physicochemical descriptors | Reaction Yield | Modeling yield in cross-coupling reactions. ucla.edu |

Strategic Utilization of 2 Methoxymethyl 3 Methylcyclohexan 1 One As a Chiral Building Block in Advanced Organic Synthesis

Integration of 2-Methoxymethyl-3-methylcyclohexan-1-one into Total Synthesis of Complex Natural Products

There is no information available in the search results regarding the integration of this compound into the total synthesis of any complex natural products. The total synthesis of natural products often involves the use of intricate chiral building blocks to achieve the desired stereochemistry and molecular architecture. nih.govbeilstein-journals.orgecampus.comrsc.org

Synthetic Intermediacy of this compound in Pharmaceutical Target Molecule Construction

No specific instances or detailed research findings of this compound being used as a synthetic intermediate in the construction of pharmaceutical target molecules were found in the search results. The development of new pharmaceuticals frequently relies on novel chiral synthons to access unique chemical space. nih.govresearchgate.net

Enabling Novel Synthetic Methodologies through the Unique Reactivity of this compound

The search results contain no data on novel synthetic methodologies that have been enabled by the specific reactivity of this compound. The discovery of unique reactivity in building blocks can lead to the development of powerful new reactions in organic synthesis. elsevierpure.comrsc.orgnih.gov

Future Perspectives in 2 Methoxymethyl 3 Methylcyclohexan 1 One Research

Advancements in Stereoselective Synthesis Methodologies for Highly Functionalized Cyclohexanones

The controlled synthesis of highly substituted cyclohexanones with multiple stereocenters remains a formidable challenge in organic chemistry. Future advancements in this area are critical for accessing a diverse range of complex molecules. Research is anticipated to progress on several key fronts:

Development of Novel Catalytic Systems: The exploration of new organocatalytic and transition-metal-catalyzed reactions will continue to be a major focus. For instance, the use of chiral catalysts in Michael additions, aldol (B89426) condensations, and other ring-forming reactions can provide enantiomerically enriched cyclohexanone (B45756) derivatives. goettingen-research-online.deuni-goettingen.de The development of catalysts that can control the formation of multiple stereocenters in a single step is a particularly sought-after goal.

Asymmetric C-H Functionalization: Directing group-assisted or catalyst-controlled C-H activation and functionalization represents a powerful strategy for the stereoselective introduction of substituents onto the cyclohexanone ring. rsc.org This approach avoids the need for pre-functionalized substrates and offers a more atom-economical route to complex structures. Future work will likely focus on expanding the scope of C-H functionalization reactions to include a wider range of directing groups and coupling partners.

Biocatalysis: The use of enzymes to catalyze stereoselective transformations is a rapidly growing area of research. Enzymes can offer unparalleled levels of stereocontrol under mild reaction conditions. The application of engineered enzymes for the synthesis of highly functionalized cyclohexanones, including derivatives of 2-Methoxymethyl-3-methylcyclohexan-1-one, holds considerable promise for developing sustainable and efficient synthetic routes.

| Synthesis Strategy | Key Advantages | Future Research Direction |

| Novel Catalytic Systems | High efficiency and stereocontrol in ring formation. goettingen-research-online.deuni-goettingen.de | Development of catalysts for multi-stereocenter control. |

| Asymmetric C-H Functionalization | Atom economy, avoids pre-functionalization. rsc.org | Expanding the scope of directing groups and coupling partners. rsc.org |

| Biocatalysis | High stereocontrol, mild reaction conditions. | Engineering enzymes for specific cyclohexanone derivatives. |

Integration of Advanced Computational and Experimental Approaches for Mechanistic Understanding

A deep understanding of reaction mechanisms is paramount for the rational design of new synthetic methods and the optimization of existing ones. The synergy between computational chemistry and experimental studies is becoming increasingly crucial in this regard. nih.gov

Computational Modeling of Reaction Pathways: Density Functional Theory (DFT) and other computational methods can be employed to model transition states and reaction intermediates, providing valuable insights into the factors that govern stereoselectivity and reactivity. acs.orgacs.org For reactions involving this compound, computational studies can help elucidate the role of the methoxymethyl and methyl substituents in directing the stereochemical outcome of reactions.

In-situ Spectroscopic Techniques: Advanced spectroscopic techniques, such as in-situ NMR and IR spectroscopy, can provide real-time information about the species present in a reaction mixture. This experimental data can be used to validate and refine computational models, leading to a more accurate and complete understanding of the reaction mechanism.

Kinetic Studies: Detailed kinetic analysis of reactions involving functionalized cyclohexanones can provide quantitative data on reaction rates and the influence of various parameters, such as catalyst loading, temperature, and substrate concentration. researchgate.net This information is essential for optimizing reaction conditions and for developing predictive models of reactivity.

Exploration of Novel Reactivity and Selective Functionalization of this compound

The unique structural features of this compound, including the ketone functionality and the stereocenters, offer opportunities for exploring novel reactivity and selective functionalization.

Selective Derivatization of the Carbonyl Group: The ketone can be transformed into a wide variety of other functional groups, such as alcohols, amines, and heterocycles. Future research will likely focus on developing highly stereoselective methods for the addition of nucleophiles to the carbonyl group, allowing for the controlled synthesis of specific diastereomers.

Functionalization at the α- and β-Positions: The methylene (B1212753) groups adjacent to the carbonyl (α-positions) and the methine group at the β-position are susceptible to a range of functionalization reactions. researchgate.net The development of regioselective and stereoselective methods for introducing new substituents at these positions will significantly expand the synthetic utility of this cyclohexanone derivative.

Ring Expansion and Rearrangement Reactions: The cyclohexanone ring can serve as a precursor to larger or rearranged ring systems through reactions such as the Baeyer-Villiger oxidation or various photochemical rearrangements. acs.orguci.edu Exploring these transformations with a substituted cyclohexanone like this compound could lead to the synthesis of novel and complex molecular scaffolds.

| Functionalization Site | Potential Transformations | Research Focus |

| Carbonyl Group | Alcohols, amines, heterocycles. | Stereoselective nucleophilic additions. |

| α- and β-Positions | Introduction of new substituents. researchgate.net | Regio- and stereoselective functionalization. |

| Cyclohexanone Ring | Ring expansion, rearrangements. acs.orguci.edu | Synthesis of novel molecular scaffolds. |

Expanding the Scope of Applications in Emerging Areas of Organic Chemistry

The development of new synthetic methodologies and a deeper understanding of the reactivity of this compound will pave the way for its application in various emerging areas of organic chemistry.

Medicinal Chemistry: Substituted cyclohexanones are important structural motifs in many biologically active molecules. researchgate.net The ability to synthesize a wide range of derivatives of this compound with precise stereochemical control could lead to the discovery of new therapeutic agents. solubilityofthings.com

Materials Science: Organic molecules are increasingly being used in the development of advanced materials with unique optical, electronic, and mechanical properties. The functionalized cyclohexanone core could serve as a versatile scaffold for the construction of novel organic materials, such as liquid crystals or components of organic light-emitting diodes (OLEDs).

Total Synthesis of Natural Products: The stereochemically rich framework of this compound makes it an attractive starting material or intermediate for the total synthesis of complex natural products. rsc.org The development of efficient routes to this and related cyclohexanones will facilitate the synthesis of these challenging target molecules.

常见问题

Q. What synthetic methodologies are recommended for preparing 2-Methoxymethyl-3-methylcyclohexan-1-one?

The synthesis of this compound typically involves functionalization of a cyclohexanone core. A common approach includes:

- Aldol Condensation : Reacting methyl-substituted cyclohexanone derivatives with methoxymethyl halides under basic conditions (e.g., KOH/EtOH) to introduce the methoxymethyl group.

- Protection/Deprotection Strategies : Using silyl ethers or acetals to protect reactive ketone groups during alkylation steps .

- Catalytic Hydrogenation : For reducing unsaturated intermediates, Pd/C or Raney Ni catalysts are employed under H₂ atmospheres . Key Reference: highlights analogous synthesis routes for substituted cyclohexanones, emphasizing the role of substituent positioning on reaction efficiency.

Q. What spectroscopic techniques are optimal for confirming the structure of this compound?

A combination of spectroscopic methods is critical:

- NMR Spectroscopy :

- ¹H NMR : Peaks for methoxymethyl protons (δ 3.2–3.5 ppm) and methyl groups (δ 1.0–1.3 ppm).

- ¹³C NMR : Carbonyl resonance (δ ~210 ppm) and methoxy carbons (δ ~55 ppm) .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of vapors .

- First Aid :

- Inhalation : Move to fresh air; administer artificial respiration if needed .

- Skin Contact : Wash with soap/water for 15 minutes .

Note: Safety Data Sheets (SDS) for analogous cyclohexanone derivatives emphasize these protocols .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Temperature Control : Lower temperatures (0–5°C) during alkylation steps minimize side reactions.

- Catalyst Screening : Lewis acids (e.g., BF₃·Et₂O) enhance electrophilic substitution efficiency .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve reagent solubility and reaction homogeneity .

- Kinetic Monitoring : Use in-situ FTIR or HPLC to track intermediate formation and adjust stoichiometry dynamically .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。